molecular formula C21H23NO4S B5630894 N-ethyl-2-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-benzofuran-5-carboxamide

N-ethyl-2-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-benzofuran-5-carboxamide

Cat. No. B5630894
M. Wt: 385.5 g/mol
InChI Key: CZPYXMZIGGCPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzofuran compounds involves strategic cyclization reactions and functional group transformations. For example, benzofuran derivatives have been synthesized through the reaction of 5-cyanophthalide with ammonium sulfide, yielding high product yields and demonstrating the complexity and efficiency of such synthetic routes (Tang Li-jua, 2015). These methodologies highlight the intricate steps required to construct the benzofuran core, a crucial component of our target molecule.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives reveals significant insights into their chemical behavior. For instance, the analysis of a related compound showed the benzofuran and phenyl ring systems' orientations and interactions, with dihedral angles indicating the spatial arrangement that affects the molecule's reactivity and interactions (Hong Dae Choi et al., 2007). Such structural analyses are essential for understanding the chemical and physical properties of benzofuran compounds.

Chemical Reactions and Properties

Benzofuran compounds participate in various chemical reactions, demonstrating a range of reactivities depending on their substitution patterns. For instance, certain benzofuran derivatives have been involved in reactions with secondary amines, leading to the formation of new compounds with different functional groups (Anastasia Vasileva et al., 2018). These reactions highlight the versatility and reactivity of the benzofuran scaffold, which is relevant to the study of our target molecule.

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. For example, the crystal structure of a related benzofuran compound revealed the importance of intermolecular interactions, such as hydrogen bonding and halogen bonding, in stabilizing the crystal lattice (Hong Dae Choi et al., 2007). Understanding these physical properties is essential for manipulating and applying these compounds in different contexts.

Chemical Properties Analysis

The chemical properties of benzofuran compounds, including their reactivity towards various reagents and conditions, are defined by their molecular structure. Studies have shown that benzofuran derivatives exhibit a wide range of biological activities, which can be attributed to their chemical properties (M. Idrees et al., 2019). These properties are influenced by the presence of functional groups and the overall molecular architecture, highlighting the importance of detailed chemical analysis for understanding and optimizing their reactivity and functionality.

properties

IUPAC Name

N-ethyl-2-methyl-N-[2-(4-methylphenyl)sulfonylethyl]-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-4-22(11-12-27(24,25)19-8-5-15(2)6-9-19)21(23)17-7-10-20-18(14-17)13-16(3)26-20/h5-10,13-14H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYXMZIGGCPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCS(=O)(=O)C1=CC=C(C=C1)C)C(=O)C2=CC3=C(C=C2)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-benzofuran-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.